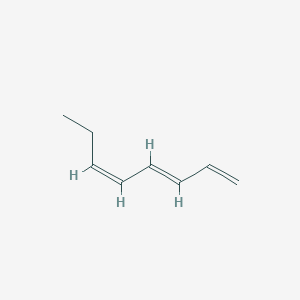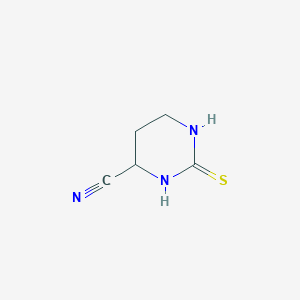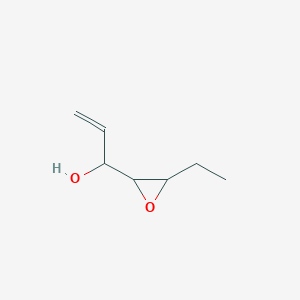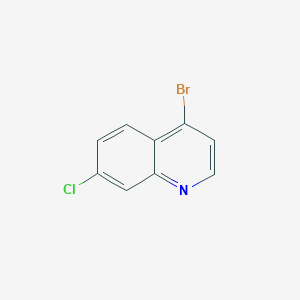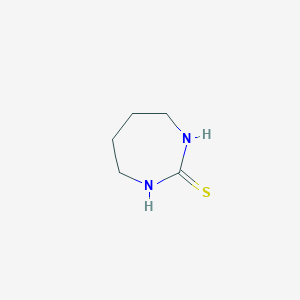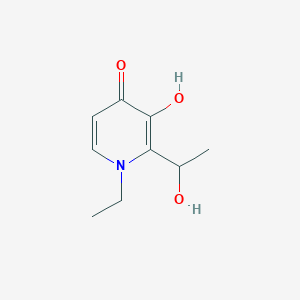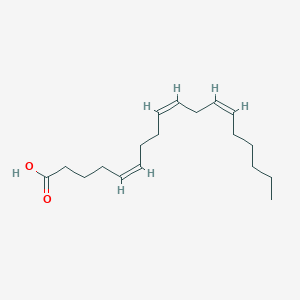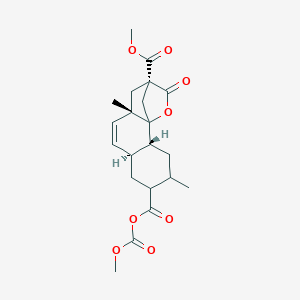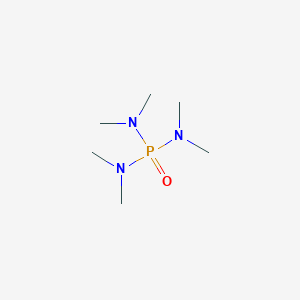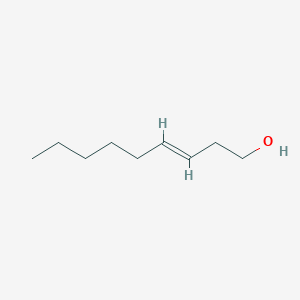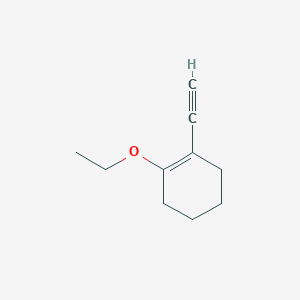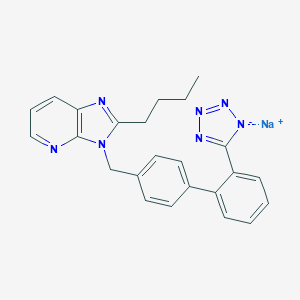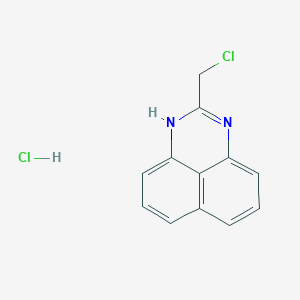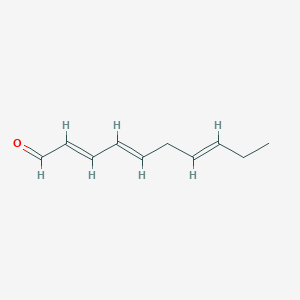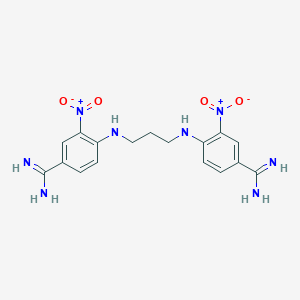
4,4'-(1,3-Propanediyldiimino)bis-(3-nitrobenzenecarboximidamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4'-(1,3-Propanediyldiimino)bis-(3-nitrobenzenecarboximidamide), commonly known as PDI, is a compound that has been extensively studied for its potential applications in scientific research. PDI is a versatile molecule that has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
Mecanismo De Acción
The mechanism of action of PDI is not fully understood, but it is believed to involve the formation of covalent bonds between the PDI molecule and its target protein or DNA. This can result in changes to the structure or function of the target molecule, allowing researchers to study its properties in more detail.
Efectos Bioquímicos Y Fisiológicos
PDI has been shown to have a range of biochemical and physiological effects, including the ability to induce protein aggregation and stabilize protein complexes. It has also been shown to have antimicrobial properties and to inhibit the activity of certain enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of PDI is its versatility, which allows it to be used in a wide range of scientific research applications. However, PDI can be difficult to work with due to its low solubility in water and its tendency to form aggregates. In addition, PDI can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for research involving PDI. One area of interest is the development of new methods for synthesizing and purifying PDI, which could improve its utility in scientific research. Another area of interest is the development of new applications for PDI, such as in the study of protein-protein interactions in living cells. Additionally, researchers are interested in exploring the potential therapeutic applications of PDI, such as in the treatment of bacterial infections or cancer.
Métodos De Síntesis
PDI can be synthesized using a variety of methods, including the reaction of 3-nitrobenzenecarboxylic acid with diethylenetriamine in the presence of a coupling agent such as dicyclohexylcarbodiimide. The resulting product can be purified using methods such as recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
PDI has a wide range of potential applications in scientific research. It has been used as a fluorescent probe for studying protein-protein interactions, as well as a cross-linking agent for stabilizing protein complexes. PDI has also been used in the study of DNA-binding proteins and in the development of biosensors.
Propiedades
Número CAS |
125880-83-3 |
|---|---|
Nombre del producto |
4,4'-(1,3-Propanediyldiimino)bis-(3-nitrobenzenecarboximidamide) |
Fórmula molecular |
C17H20N8O4 |
Peso molecular |
400.4 g/mol |
Nombre IUPAC |
4-[3-(4-carbamimidoyl-2-nitroanilino)propylamino]-3-nitrobenzenecarboximidamide |
InChI |
InChI=1S/C17H20N8O4/c18-16(19)10-2-4-12(14(8-10)24(26)27)22-6-1-7-23-13-5-3-11(17(20)21)9-15(13)25(28)29/h2-5,8-9,22-23H,1,6-7H2,(H3,18,19)(H3,20,21) |
Clave InChI |
ZMDDUDRQHBLMAP-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C(=N)N)[N+](=O)[O-])NCCCNC2=C(C=C(C=C2)C(=N)N)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=C(C=C1C(=N)N)[N+](=O)[O-])NCCCNC2=C(C=C(C=C2)C(=N)N)[N+](=O)[O-] |
Otros números CAS |
125880-83-3 |
Sinónimos |
4-[3-[(4-carbamimidoyl-2-nitro-phenyl)amino]propylamino]-3-nitro-benze necarboximidamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



